9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Description
9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family
Properties
CAS No. |
58554-02-2 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
9-methyl-2-phenyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H16N2O/c1-11-6-5-9-17-14(18)10-13(16-15(11)17)12-7-3-2-4-8-12/h2-4,7-8,10-11H,5-6,9H2,1H3 |
InChI Key |
UMYYVAYVBUXWHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN2C1=NC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with an appropriate ketone or aldehyde in the presence of a catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.
Scientific Research Applications
Pharmacological Properties
The compound has been identified as possessing central nervous system depressant activity , making it potentially useful as a tranquilizer and anxiolytic agent. The underlying mechanism is believed to involve modulation of neurotransmitter systems, particularly those related to anxiety and tension relief.
Key Findings:
- CNS Activity : Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit CNS depressant effects. Specifically, the saturated derivatives like 9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one show pronounced activity compared to their unsaturated counterparts .
Therapeutic Applications
The therapeutic applications of this compound are primarily centered around its use in treating anxiety disorders and related conditions.
Case Studies:
- Anxiolytic Effects : In preclinical studies involving rodent models, administration of this compound demonstrated significant anxiolytic effects comparable to traditional benzodiazepines. The results suggest its potential as a safer alternative with fewer side effects .
- Tranquilizing Properties : Clinical trials have indicated that compounds similar to this compound can effectively reduce anxiety levels in patients without the sedation commonly associated with other CNS depressants .
The synthesis of this compound involves several steps that can yield various derivatives with enhanced pharmacological properties. Research into synthetic methodologies continues to explore modifications that could improve efficacy and reduce side effects.
Synthetic Pathway Example:
A typical synthesis pathway might involve the reaction of ethyl 3-aminocinnamate with 2-amino-3-methylpyridine under controlled conditions to yield the desired tetrahydropyrido derivative .
Mechanism of Action
The mechanism of action of 9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-Phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
- 2,3-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its potential as a versatile compound in various applications.
Biological Activity
9-Methyl-2-phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound notable for its unique pyrido-pyrimidine structure. With a molecular formula of C15H16N2O and a molecular weight of 240.30 g/mol, it has attracted attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, detailing its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound features a tetrahydro-pyrido ring fused to a pyrimidine system, with specific substituents that influence its biological interactions. The presence of both methyl and phenyl groups enhances its versatility in various applications.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
1. Anticancer Properties
Studies have shown that this compound can interact with specific molecular targets associated with cancer progression. For instance:
- It has been reported to inhibit the activity of certain kinases involved in tumor growth.
- In vitro tests demonstrated cytotoxic effects against various cancer cell lines, including HeLa and HCT116 cells.
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties:
- It shows promise in protecting neuronal cells from oxidative stress and apoptosis.
- Research indicates potential benefits in models of neurodegenerative diseases.
3. Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties:
- It has demonstrated activity against various bacterial strains in laboratory settings.
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Kinase Inhibition: The compound's structure allows it to bind to kinase domains, inhibiting their activity and thus affecting downstream signaling pathways critical for cell proliferation.
- Receptor Interaction: It may also interact with specific receptors involved in cellular signaling related to cancer and neurodegeneration.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Comparative Analysis
To understand the uniqueness of this compound relative to similar compounds, the following table summarizes key features:
| Compound Name | Structure | Key Features |
|---|---|---|
| 2-Methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Structure | Lacks the phenyl group; different biological activities. |
| 3-Phenyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Structure | Variation in substitution pattern; altered pharmacological properties. |
| 2,3-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one | Structure | Additional methyl groups; unique chemical reactivity. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
